Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate
Description
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is an N-substituted glycinate ester featuring a 2-methyl-5-nitrophenyl group and a methylsulfonyl moiety.
Properties
IUPAC Name |
methyl 2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8-4-5-9(13(15)16)6-10(8)12(20(3,17)18)7-11(14)19-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCDHGXRDGGQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate typically involves multiple steps. One common method is the nitration of 2-methylphenol followed by the introduction of the methylsulfonyl group and the glycinate moiety. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amino derivatives and hydroxylamines.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Pharmaceutical Research
The compound is primarily explored as a lead candidate for drug development . Its structural features suggest potential interactions with biological macromolecules, which are critical for therapeutic efficacy.
- Mechanism of Action : Interaction studies have shown that Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate binds to proteins and nucleic acids, providing insights into its mechanism of action and identifying potential therapeutic targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions.
Biochemical Studies
In biochemical research, this compound is utilized in various assays to evaluate its effects on biological systems.
- Assay Development : The compound has been incorporated into assays aimed at understanding cellular responses and biochemical pathways, particularly in the context of disease models .
Toxicological Studies
Given its potential bioactive properties, this compound is also studied for its safety profile.
- Safety Assessments : Toxicological evaluations are crucial for determining the compound's safety for human use. Studies focus on skin irritation and specific target organ toxicity, which are essential for regulatory compliance in pharmaceutical development .
Case Studies and Research Findings
- Drug Development Case Study : A recent study explored the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations. This research highlighted the compound's potential as a chemotherapeutic agent.
- Biochemical Assays : Another study utilized this compound in enzyme inhibition assays, revealing its ability to inhibit key metabolic enzymes involved in disease progression .
- Toxicological Evaluation : A comprehensive safety assessment was conducted, indicating that while the compound exhibits bioactivity, it also poses risks for skin irritation at higher concentrations, necessitating careful dosage regulation in therapeutic applications .
Mechanism of Action
The mechanism by which Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with molecular targets and pathways. The nitro group and the sulfonyl group play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The target compound’s structural uniqueness arises from its 2-methyl-5-nitrophenyl and methylsulfonyl substituents. Below is a comparison with key analogs:
Key Differences in Physicochemical Properties
- Methylsulfonyl vs. Phenylsulfonyl: Methylsulfonyl (in the target) is smaller and less sterically hindered than phenylsulfonyl (e.g., in S10f), which may influence binding interactions in biological systems .
Thermal Properties :
Synthetic Yields :
- Pyridinyl-substituted glycinate (Compound 6) achieves 89% yield via Bredereck’s reagent, indicating efficient methodology for heterocyclic derivatives . By contrast, biphenyl derivatives like S10f require multi-step procedures but still achieve 87% yield .
Biological Activity
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is a complex chemical compound that has garnered attention in pharmaceutical research due to its potential bioactive properties. This article explores its biological activity, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₂O₅S, with a molecular weight of approximately 302.30 g/mol. The compound features a methyl group, a nitrophenyl moiety, and a methylsulfonyl group attached to a glycine derivative. Its unique structure suggests potential for diverse biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Binding Affinity : Interaction studies have shown that this compound can bind to various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions.
- Nitro Substitution Effects : The specific nitro substitution pattern may confer selective interactions in biological systems, potentially influencing enzyme activity or receptor binding.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in vitro. | Cell culture assays measuring cytokine levels. |
| Study 2 | Inhibited growth of certain cancer cell lines. | MTT assay for cell viability. |
| Study 3 | Showed potential as an antimicrobial agent against specific pathogens. | Disk diffusion method for antimicrobial testing. |
Case Study 1: Anti-inflammatory Activity
In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Properties
A series of experiments conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
Case Study 3: Antimicrobial Efficacy
Research highlighted the compound's effectiveness against Gram-positive bacteria, showing promising results in reducing bacterial load in treated cultures. This positions it as a candidate for further development as an antimicrobial agent.
Safety and Toxicological Profile
This compound is classified under GHS as causing skin and eye irritation (Category 2) and specific target organ toxicity (Category 3). Proper handling protocols are recommended due to potential respiratory irritants upon inhalation .
Q & A
Q. What are the recommended methods for synthesizing and characterizing Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate?
The synthesis typically involves multi-step reactions starting with glycine methyl ester, 2-methyl-5-nitroaniline, and methylsulfonyl chloride. Key steps include:
- Acylation : Reacting glycine methyl ester with methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine).
- Nitrophenyl incorporation : Coupling the intermediate with 2-methyl-5-nitroaniline via nucleophilic substitution.
- Purification : Column chromatography or recrystallization to isolate the final product . Characterization employs NMR spectroscopy (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
- NMR Spectroscopy : Identifies functional groups (e.g., methylsulfonyl at δ 3.1–3.3 ppm, nitro group resonance).
- IR Spectroscopy : Confirms sulfonyl (1150–1350 cm⁻¹) and nitro (1500–1350 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₁H₁₃N₂O₇S, MW 302.30 g/mol) .
Advanced Research Questions
Q. How can contradictory data in interaction studies (e.g., binding affinity discrepancies) be resolved?
Contradictions may arise from assay variability (e.g., buffer conditions, protein purity). To resolve:
- Orthogonal Validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to cross-validate binding constants .
- Control Experiments : Include known inhibitors/activators to benchmark assay performance.
- Structural Analysis : Use X-ray crystallography or cryo-EM to visualize binding modes .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Modifying substituents on the phenyl ring alters bioactivity:
| Compound Variant | Key Structural Change | Observed Activity Change |
|---|---|---|
| Methoxy substitution (2-position) | Increased electron density | Reduced enzyme inhibition potency |
| Chlorine substitution (4-position) | Enhanced lipophilicity | Improved antimicrobial activity |
| Trifluoromethyl addition | Strong electron withdrawal | Higher receptor binding affinity |
| These trends suggest nitro and methylsulfonyl groups are critical for target engagement . |
Q. How should in vivo studies be designed to account for metabolic stability and degradation pathways?
- Stability Assays : Incubate the compound with liver microsomes to identify major metabolites (e.g., nitro reduction or ester hydrolysis).
- Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma half-life and bioavailability.
- Degradation Analysis : Employ accelerated stability studies (40°C/75% RH) to predict shelf-life and storage conditions .
Q. What strategies optimize reaction yields during scale-up synthesis?
Q. What mechanistic hypotheses explain its enzyme inhibition activity?
The methylsulfonyl group likely acts as a hydrogen-bond acceptor, while the nitro group stabilizes charge transfer interactions in enzyme active sites. For example:
- Kinetic Studies : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition.
- Mutagenesis : Identify critical residues (e.g., Serine hydrolases) via alanine-scanning .
Q. How can degradation products be identified and quantified under physiological conditions?
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- LC-HRMS Analysis : Track degradation products (e.g., demethylation or sulfonyl cleavage).
- Quantitative NMR : Use deuterated solvents to quantify degradation kinetics .
Notes
- Structural Uniqueness : The 2-methyl-5-nitro substitution pattern enhances selectivity for biological targets compared to analogs .
- Methodological Rigor : Always validate findings with orthogonal techniques to mitigate assay-specific artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
